molecular formula C7H10Cl2N2 B6275412 2-chloro-6-ethylpyridin-4-amine hydrochloride CAS No. 2763779-83-3

2-chloro-6-ethylpyridin-4-amine hydrochloride

Cat. No. B6275412
CAS RN: 2763779-83-3
M. Wt: 193.1
InChI Key:
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Description

2-Chloro-6-ethylpyridin-4-amine hydrochloride (CEPAH) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and acetone. CEPAH has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. In addition, CEPAH has been studied for its biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

2-chloro-6-ethylpyridin-4-amine hydrochloride has many potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. It has also been used as a corrosion inhibitor, as an antioxidant, and as a drug delivery agent. Additionally, 2-chloro-6-ethylpyridin-4-amine hydrochloride has been studied for its potential use as an enzyme inhibitor, an antimicrobial agent, and an antifungal agent.

Mechanism of Action

2-chloro-6-ethylpyridin-4-amine hydrochloride is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, memory, and learning. By inhibiting AChE, 2-chloro-6-ethylpyridin-4-amine hydrochloride increases the amount of acetylcholine available in the body, leading to increased muscle contraction, improved memory, and enhanced learning.
Biochemical and Physiological Effects
2-chloro-6-ethylpyridin-4-amine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that 2-chloro-6-ethylpyridin-4-amine hydrochloride can increase the level of acetylcholine in the body, leading to increased muscle contraction and improved memory and learning. Additionally, 2-chloro-6-ethylpyridin-4-amine hydrochloride has been found to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the body. Studies have also indicated that 2-chloro-6-ethylpyridin-4-amine hydrochloride can act as an antioxidant, reducing oxidative stress and protecting cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-chloro-6-ethylpyridin-4-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and has a wide range of applications. Additionally, 2-chloro-6-ethylpyridin-4-amine hydrochloride is stable and can be stored for long periods of time without degrading. However, there are some limitations to consider when using 2-chloro-6-ethylpyridin-4-amine hydrochloride in laboratory experiments. For example, 2-chloro-6-ethylpyridin-4-amine hydrochloride is toxic and should be handled with caution. Additionally, it can be difficult to obtain high purity 2-chloro-6-ethylpyridin-4-amine hydrochloride for use in experiments.

Future Directions

There are many potential future directions for 2-chloro-6-ethylpyridin-4-amine hydrochloride research. One potential area of research is the development of new synthesis methods for 2-chloro-6-ethylpyridin-4-amine hydrochloride. Additionally, further research could be conducted on the biochemical and physiological effects of 2-chloro-6-ethylpyridin-4-amine hydrochloride, as well as its potential use as an enzyme inhibitor, an antimicrobial agent, and an antifungal agent. Additionally, research could be conducted on the development of new applications for 2-chloro-6-ethylpyridin-4-amine hydrochloride, such as its use as a drug delivery agent or as a corrosion inhibitor. Finally, further research could be conducted on the advantages and limitations of using 2-chloro-6-ethylpyridin-4-amine hydrochloride in laboratory experiments.

Synthesis Methods

2-chloro-6-ethylpyridin-4-amine hydrochloride can be synthesized by a variety of methods. One of the most common methods is the reaction between 2-chloro-6-ethylpyridine and hydrochloric acid. This reaction is typically carried out in an aqueous solution at temperatures between 25-50°C. The reaction is typically complete within 1-2 hours. The resulting product is a white crystalline solid that is soluble in water, ethanol, and acetone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-ethylpyridin-4-amine hydrochloride involves the reaction of 2-chloro-6-ethylpyridine with ammonia followed by hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-chloro-6-ethylpyridine", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Add 2-chloro-6-ethylpyridine to a reaction flask", "Add ammonia to the reaction flask and heat to 100-120°C for 12-24 hours", "Cool the reaction mixture and add hydrochloric acid to form the hydrochloride salt", "Filter the solid product and wash with cold water", "Dry the product under vacuum to obtain 2-chloro-6-ethylpyridin-4-amine hydrochloride" ] }

CAS RN

2763779-83-3

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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